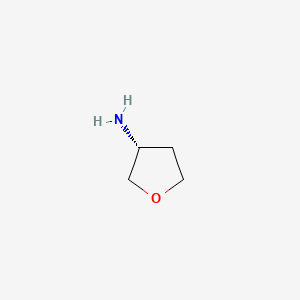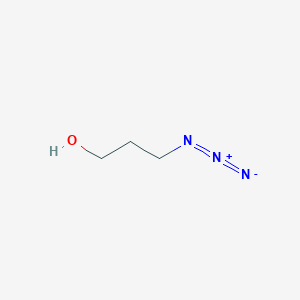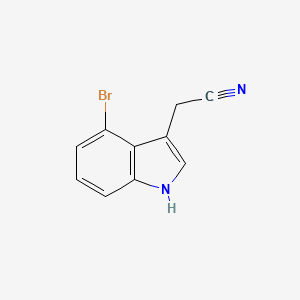
2-(4-bromo-1H-indol-3-yl)acetonitrile
Overview
Description
The compound "2-(4-bromo-1H-indol-3-yl)acetonitrile" is a derivative of indole, which is a fundamental scaffold in medicinal chemistry due to its presence in numerous natural products and pharmaceuticals. The indole ring system is known for its versatility in chemical reactions, making it a valuable building block for the synthesis of various heterocyclic compounds.
Synthesis Analysis
The synthesis of indole derivatives such as 2-(1H-indol-2-yl)acetonitriles can be achieved through innovative methods like the [4+1]-spirocyclization of nitroalkenes to indoles. This process, however, sometimes results in the formation of byproducts like 3-(2-nitroethyl)-1H-indole. A solution to this issue has been developed, allowing for the effective conversion of these byproducts into the desired acetonitrile target molecules . Additionally, a Bronsted-acid mediated cascade process has been established for the synthesis of 2-(1H-indol-2-yl)acetamides, which could potentially be adapted for the synthesis of related acetonitrile derivatives .
Molecular Structure Analysis
While the specific molecular structure analysis of "2-(4-bromo-1H-indol-3-yl)acetonitrile" is not directly provided, related compounds have been studied. For instance, the molecular structure of 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile has been characterized using X-ray crystallography, revealing its crystallization in the orthorhombic space group Pbca . Such structural analyses are crucial for understanding the physical and chemical properties of these compounds and can guide the synthesis of new derivatives.
Chemical Reactions Analysis
Indole derivatives are reactive and can undergo various chemical transformations. The copper-catalyzed oxidation of indole has been shown to produce highly reactive 3-oxo 3H-indole intermediates, which can be further reacted to yield 2-dialkylamino 3-oxo 3H-indoles . These types of reactions demonstrate the chemical versatility of indole and its derivatives, which is essential for the development of new synthetic pathways and compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives are influenced by their molecular structure. For example, the fluorinated α-aminonitrile compound mentioned earlier has been studied using theoretical calculations to understand its vibrational and NMR properties. The reactivity of such molecules can be explained using molecular descriptors and reactivity surfaces, which are valuable for predicting the behavior of these compounds in various chemical environments . These analyses are fundamental for the design of indole-based molecules with desired properties for applications in medicinal chemistry and other fields.
Scientific Research Applications
1. Synthesis of Indole Derivatives
- Application Summary: Indole derivatives, including “2-(4-bromo-1H-indol-3-yl)acetonitrile”, are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and are used as biologically active compounds for the treatment of cancer cells, microbes, and various types of disorders in the human body .
- Results or Outcomes: The application of indole derivatives has attracted increasing attention in recent years due to their biologically vital properties .
2. Crystallography of "2-(4-Bromo-1H-indol-3-yl)acetonitrile"
- Application Summary: The title compound, “2-(4-bromo-1H-indol-3-yl)acetonitrile”, has been studied for its crystal structure .
- Methods of Application: The crystallographic data was obtained using a Rigaku SCXmini diffractometer . The non-H atoms, except the N atom of the acetonitrile group and the C atom bonded to it, lie in the least-squares plane defined by the atoms of the indole ring system .
- Results or Outcomes: The N and C atom of the cyano group are displaced by 2.278 (1) and 1.289 (1) Å, respectively, out of that plane . In the crystal, N—H N hydrogen bonds link the molecules into a C (7) chain along [100] .
3. Antiviral Activity
- Application Summary: Indole derivatives have been reported to possess antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
- Results or Outcomes: In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .
4. Multicomponent Reactions
- Application Summary: Indoles, including “2-(4-bromo-1H-indol-3-yl)acetonitrile”, have been used in multicomponent reactions for the synthesis of a variety of heterocyclic compounds .
- Results or Outcomes: The application of indoles in multicomponent reactions has led to the synthesis of a variety of complex heterocyclic scaffolds .
5. Antiviral Activity
- Application Summary: Indole derivatives have been reported to possess antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
- Results or Outcomes: In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .
6. Multicomponent Reactions
- Application Summary: Indoles, including “2-(4-bromo-1H-indol-3-yl)acetonitrile”, have been used in multicomponent reactions for the synthesis of a variety of heterocyclic compounds .
- Results or Outcomes: The application of indoles in multicomponent reactions has led to the synthesis of a variety of complex heterocyclic scaffolds .
Future Directions
The future directions for research on “2-(4-bromo-1H-indol-3-yl)acetonitrile” and similar compounds could involve further exploration of their synthesis, chemical reactivity, and potential biological activities. Given the wide range of biological activities exhibited by indole derivatives, these compounds may have potential applications in the development of new drugs .
properties
IUPAC Name |
2-(4-bromo-1H-indol-3-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2/c11-8-2-1-3-9-10(8)7(4-5-12)6-13-9/h1-3,6,13H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGFUOBNYUICDPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=CN2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10452213 | |
| Record name | (4-Bromo-1H-indol-3-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10452213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-1H-indol-3-yl)acetonitrile | |
CAS RN |
89245-35-2 | |
| Record name | (4-Bromo-1H-indol-3-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10452213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



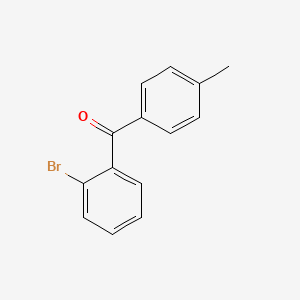
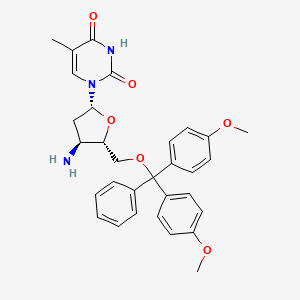




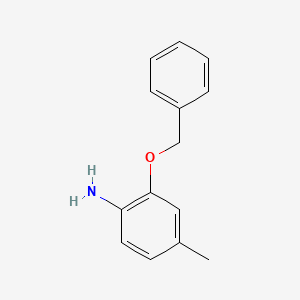


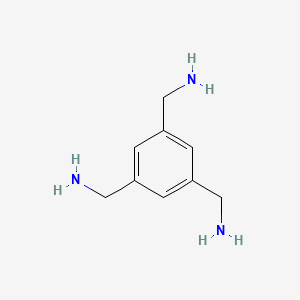

![(E)-Methyl 2-(methoxyimino)-2-[2-(bromomethyl)phenyl]acetate](/img/structure/B1278763.png)
